molecular formula C22H20ClN3O5 B10942942 (2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}prop-2-en-1-one

(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}prop-2-en-1-one

Cat. No.: B10942942
M. Wt: 441.9 g/mol
InChI Key: TYIGPPALDDVINS-VMPITWQZSA-N
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Description

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{4-METHOXY-3-[(5-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structural features This compound contains a pyrazole ring substituted with a chlorine and a methyl group, a methoxy group, and a nitrophenoxy moiety

Preparation Methods

The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{4-METHOXY-3-[(5-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chlorine and methyl groups on the pyrazole ring.

    Coupling reactions: Attachment of the methoxy and nitrophenoxy groups to the aromatic ring.

    Final condensation: Formation of the propenone moiety through aldol condensation or similar reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{4-METHOXY-3-[(5-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Halogenation or nitration reactions can introduce additional substituents on the aromatic ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features may allow it to interact with biological targets, making it useful in biochemical studies.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may serve as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism by which (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{4-METHOXY-3-[(5-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds to (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{4-METHOXY-3-[(5-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE include other pyrazole derivatives and compounds with similar functional groups. For example:

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one: Similar structure but lacks the nitrophenoxy group.

    1-(4-Methyl-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one: Similar structure but lacks the chlorine substituent.

The uniqueness of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{4-METHOXY-3-[(5-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClN3O5

Molecular Weight

441.9 g/mol

IUPAC Name

(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-[4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C22H20ClN3O5/c1-14-4-7-18(26(28)29)21(10-14)31-13-16-11-15(6-9-20(16)30-3)5-8-19(27)22-17(23)12-25(2)24-22/h4-12H,13H2,1-3H3/b8-5+

InChI Key

TYIGPPALDDVINS-VMPITWQZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=C(C=CC(=C2)/C=C/C(=O)C3=NN(C=C3Cl)C)OC

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=C(C=CC(=C2)C=CC(=O)C3=NN(C=C3Cl)C)OC

Origin of Product

United States

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